molecular formula C14H14N2O B13921510 N-Methyl-4-(5-methyl-2-pyridinyl)benzamide

N-Methyl-4-(5-methyl-2-pyridinyl)benzamide

Cat. No.: B13921510
M. Wt: 226.27 g/mol
InChI Key: FHINVMJHUCAMAC-UHFFFAOYSA-N
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Description

N-Methyl-4-(5-methyl-2-pyridinyl)benzamide is an organic compound belonging to the class of benzanilides. It is characterized by the presence of a benzamide group substituted with a pyridinyl moiety. This compound is known for its role as an impurity in the synthesis of certain pharmaceuticals, such as Zolpidem .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-4-(5-methyl-2-pyridinyl)benzamide typically involves the reaction of 4-methylbenzoic acid with 5-methyl-2-aminopyridine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is performed under anhydrous conditions and at a temperature range of 0-25°C .

Industrial Production Methods: On an industrial scale, the synthesis may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize impurities and maximize the efficiency of the process .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-Methyl-4-(5-methyl-2-pyridinyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methyl-4-(5-methyl-2-pyridinyl)benzamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

    Benzamide: The simplest amide derivative of benzoic acid.

    4-Methyl-N-(5-methyl-2-pyridinyl)benzamide: A closely related compound with similar structural features.

    N-Hydroxy-4-(Methyl{[5-(2-Pyridinyl)-2-Thienyl]Sulfonyl}Amino)Benzamide: Another compound with a pyridinyl moiety

Uniqueness: N-Methyl-4-(5-methyl-2-pyridinyl)benzamide is unique due to its specific substitution pattern and its role as an impurity in the synthesis of Zolpidem. Its distinct chemical structure imparts unique reactivity and properties, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

N-methyl-4-(5-methylpyridin-2-yl)benzamide

InChI

InChI=1S/C14H14N2O/c1-10-3-8-13(16-9-10)11-4-6-12(7-5-11)14(17)15-2/h3-9H,1-2H3,(H,15,17)

InChI Key

FHINVMJHUCAMAC-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)C2=CC=C(C=C2)C(=O)NC

Origin of Product

United States

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